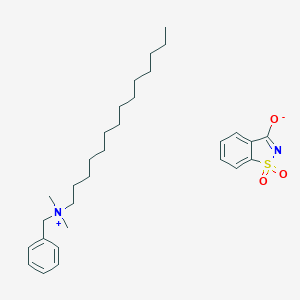

Myristalkonium saccharinate

Description

Properties

CAS No. |

68989-01-5 |

|---|---|

Molecular Formula |

C30H46N2O3S |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate |

InChI |

InChI=1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1 |

InChI Key |

VGTOUOZCVUBDBV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Other CAS No. |

68989-01-5 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); ALKYLDIMETHYLB |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Derivatization of Myristalkonium Saccharinate

Established Synthetic Pathways for Myristalkonium Saccharinate and Analogues

The synthesis of this compound typically involves a two-step process. First, the quaternary ammonium (B1175870) halide, myristalkonium chloride, is synthesized. This is followed by an ion exchange reaction where the chloride anion is replaced by the saccharinate anion.

The synthesis of myristalkonium chloride, also known as N-benzyl-N,N-dimethyl-N-tetradecylammonium chloride, is a standard quaternization reaction. cdhfinechemical.comcdhfinechemical.com This involves the reaction of a tertiary amine, N,N-dimethyltetradecylamine, with benzyl (B1604629) chloride.

The second step is the formation of the saccharinate salt. This is achieved by reacting myristalkonium chloride with a soluble salt of saccharin (B28170), most commonly sodium saccharinate. nih.govwikipedia.org The reaction is typically carried out in a suitable solvent, such as water, where the less soluble this compound can precipitate out or be isolated through extraction. The sodium salt of saccharin is readily prepared by neutralizing saccharin with sodium hydroxide. vw-ingredients.com

Analogues of this compound can be synthesized by varying either the quaternary ammonium cation or the counterion. For example, using different alkyl dimethyl benzyl ammonium chlorides with varying alkyl chain lengths (C12-C18) would result in a series of related quaternary ammonium saccharinates. nih.govthegoodscentscompany.com

Exploration of Tailored Syntheses for Structural Variants

The synthesis of structural variants of this compound can be approached by modifying either the myristalkonium or the saccharinate moiety.

Myristalkonium Variants: The hydrophobic alkyl chain of the myristalkonium cation can be altered to modulate the compound's physicochemical properties. This can be achieved by starting with different fatty amines in the initial quaternization reaction. For instance, using dodecylamine (B51217) or hexadecylamine (B48584) instead of myristylamine would yield lauralkonium (B1674554) or cetalkonium (B82469) analogues, respectively.

Saccharinate Variants: The saccharinate anion can also be modified. While direct modification of the pre-formed saccharin ring can be challenging, derivatives of saccharin can be synthesized and then used in the ion exchange reaction. nih.gov

Strategies for Functional Group Modifications and Derivatization within the Saccharinate Moiety

The saccharin molecule offers several sites for functional group modification, which can lead to a diverse range of saccharinate anions. These modifications can be broadly categorized into N-substitution, O-alkylation, and derivatization of the benzene (B151609) ring. walisongo.ac.idnih.gov

N-Substitution: The imide hydrogen of saccharin is acidic and can be readily deprotonated to form the saccharinate anion. wikipedia.org This nitrogen can also be alkylated or acylated to produce N-substituted saccharin derivatives. mdpi.com These derivatives can then be used to form quaternary ammonium salts.

O-Alkylation: The carbonyl oxygen of the saccharin lactam can be alkylated to form O-alkylsaccharin derivatives. walisongo.ac.id These compounds can then potentially be used in further synthetic transformations.

Benzene Ring Derivatization: The benzene ring of saccharin can be functionalized through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce an amino group, which can then be further modified. nih.govmdpi.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed to create novel saccharin-1,2,3-triazole conjugates. nih.govmdpi.com

| Modification Site | Type of Reaction | Potential Derivatives |

| Imide Nitrogen | Alkylation, Acylation | N-alkylsaccharins, N-acylsaccharins |

| Carbonyl Oxygen | Alkylation | O-alkylsaccharins |

| Benzene Ring | Electrophilic Aromatic Substitution, CuAAC | Amino-saccharins, Halogenated saccharins, Saccharin-triazoles |

Design and Synthesis of Cleavable Cationic Amphiphiles (Referencing Broader QAC Research)

Concerns about the environmental persistence of some quaternary ammonium compounds (QACs) have spurred research into "cleavable" or "soft" cationic amphiphiles. nih.govconicet.gov.ar These molecules are designed to break down into less harmful, smaller molecules under specific environmental conditions (e.g., changes in pH, enzymatic action). acs.orgnih.gov

While this compound itself is not typically classified as a cleavable amphiphile, the principles of designing such compounds are relevant to the broader field of QACs. The general strategy involves incorporating a labile linkage, such as an ester or an amide bond, into the structure of the amphiphile. nih.govacs.org

For instance, research has focused on synthesizing QACs with ester linkages between the hydrophobic tail and the cationic headgroup. nih.gov These ester-containing QACs can be hydrolyzed into a fatty acid and a quaternary ammonium alcohol, which are generally more biodegradable than the parent compound. Similarly, amide linkages can also be incorporated to create cleavable amphiphiles. nih.gov The synthesis of these compounds often involves multi-step procedures, starting from fatty alcohols or acids and incorporating the cleavable linker before the quaternization step. nih.govjst.go.jp

The development of cleavable cationic amphiphiles aims to balance the desired antimicrobial efficacy with improved environmental compatibility. nih.govconicet.gov.ar

Mechanistic Investigations at the Molecular and Subcellular Levels

Quaternary Ammonium (B1175870) Compound Interactions with Biological Membranes

The fundamental mechanism of action for quaternary ammonium compounds, including Myristalkonium saccharinate, involves a multi-step interaction with the biological membranes of microorganisms. This process is initiated by an electrostatic attraction between the positively charged quaternary nitrogen atom of the QAC and the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.

Following this initial binding, the hydrophobic alkyl chains of the QAC penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to a number of detrimental effects:

Increased Membrane Permeability: The integration of the alkyl chains into the lipid bilayer creates pores and destabilizes the membrane, resulting in the leakage of essential intracellular components like potassium ions, nucleotides, and amino acids.

Loss of Osmotic Regulation: The compromised membrane is no longer able to maintain the proper osmotic balance, leading to an influx of water and subsequent cell swelling and lysis.

Enzyme Inactivation: Membrane-bound enzymes, crucial for cellular processes such as respiration and transport, can be denatured and inactivated by the disruptive action of QACs.

This membrane-disrupting activity is a hallmark of QACs and is a primary contributor to their potent antimicrobial properties.

Cellular Signaling and Metabolic Pathway Perturbations by Structurally Related Quaternary Ammonium Compounds in Model Systems

Research has demonstrated that certain QACs, such as benzalkonium chlorides (BACs), can directly interfere with critical biosynthetic pathways. A notable example is the inhibition of cholesterol biosynthesis. Studies have shown that BACs can inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is responsible for the final step in cholesterol synthesis. nih.govnbinno.com This inhibition leads to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC). nbinno.com

The potency of this inhibition has been found to be dependent on the alkyl chain length of the BAC molecule. nih.govnbinno.com In response to this disruption in cholesterol homeostasis, cells exhibit a feedback mechanism, upregulating the expression of genes involved in the cholesterol biosynthesis pathway. nih.gov This interference with a fundamental cellular process highlights a specific molecular target of certain QACs beyond general membrane disruption.

Quaternary ammonium compounds have been observed to significantly impact cellular proliferation and induce apoptosis, or programmed cell death, in various in vitro models. This modulation of fundamental cellular processes is a key aspect of their cytotoxic effects.

Studies have shown that QACs like benzalkonium chloride (BAC) and cetylpyridinium (B1207926) chloride (CPC) can induce apoptosis in a dose- and time-dependent manner. nih.govnih.gov The induction of apoptosis is often mediated through the activation of caspase-dependent pathways. nih.govnih.gov For instance, exposure to BAC and CPC has been shown to increase the activity of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

| Quaternary Ammonium Compound | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Benzalkonium chloride (BAC) | Human Lung Epithelial Cells (A549) | Induction of apoptosis, Inhibition of proliferation | Activation of caspase-3-dependent pathway nih.govnih.gov |

| Cetylpyridinium chloride (CPC) | Human Lung Epithelial Cells (A549) | Induction of apoptosis | Activation of caspase-3-dependent pathway nih.govnih.gov |

| Didecyldimethylammonium chloride (DDAC) | Human Bronchial Epithelial Cells (BEAS-2B) | Induction of apoptosis | Formation of apoptotic bodies patsnap.com |

Exposure to quaternary ammonium compounds can induce cellular stress, leading to the activation of integrated stress responses (ISR). The ISR is a signaling network that cells employ to cope with various environmental insults.

Benzalkonium chlorides (BACs) have been shown to activate the ISR in a 3-D in vitro model of neurodevelopment. patsnap.com This activation is a response to the cellular stress caused by BAC exposure. A key component of the ISR is the cellular response to endoplasmic reticulum (ER) stress. ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER. Studies have demonstrated that BAC can induce ER stress in human lung epithelial cells. patsnap.com

Furthermore, other QACs like cetylpyridinium chloride (CPC) and didecyldimethylammonium chloride (DDAC) have been shown to induce oxidative stress, another trigger for the ISR. nih.govnbinno.comdrugbank.com Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The induction of these stress responses highlights the multifaceted impact of QACs on cellular physiology.

Structure-Activity Relationship (SAR) Studies in Bioactivity Profiles (e.g., influence of alkyl chain length on biological interactions)

The biological activity of quaternary ammonium compounds is significantly influenced by their chemical structure, particularly the length of their alkyl chains. Structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to the molecular structure of QACs impact their interactions with biological systems.

A consistent finding across numerous studies is that the length of the hydrophobic alkyl chain plays a critical role in the antimicrobial efficacy of QACs. There is generally an optimal alkyl chain length for maximal activity, which can vary depending on the target microorganism.

Antibacterial Activity: For many bacteria, the optimal antimicrobial activity is observed with alkyl chain lengths between C12 and C16. nih.gov Shorter or longer chains tend to exhibit reduced efficacy. This is attributed to the need for a balance between water solubility and the ability to penetrate the bacterial cell membrane.

Gram-Positive vs. Gram-Negative Bacteria: The optimal chain length can differ between Gram-positive and Gram-negative bacteria. For instance, some studies suggest that shorter to medium chain lengths (C12-C14) are more effective against Gram-positive bacteria, while longer chains (C14-C16) show greater activity against Gram-negative bacteria. nih.gov

Cytotoxicity: The length of the alkyl chain also influences the cytotoxicity of QACs towards mammalian cells. Longer alkyl chains often correlate with increased cytotoxicity. nih.gov

This "cutoff effect," where the biological activity peaks at a certain alkyl chain length and then declines, underscores the importance of the hydrophobic-lipophilic balance for effective membrane interaction.

| Alkyl Chain Length | General Effect on Antimicrobial Activity | Rationale |

|---|---|---|

| Short (e.g., | Reduced activity | Insufficient hydrophobicity to effectively penetrate the lipid bilayer. |

| Optimal (e.g., C12-C16) | Maximum activity | Balanced hydrophobicity and water solubility for efficient membrane interaction. nih.gov |

| Long (e.g., >C18) | Reduced activity | Decreased water solubility can hinder the compound's ability to reach the cell membrane. |

Elucidation of Antimicrobial Mechanisms against Fungal Pathogens

The antimicrobial activity of quaternary ammonium compounds extends to fungal pathogens, although the precise mechanisms can differ slightly from those observed in bacteria. The primary target remains the fungal cell membrane.

The fungicidal action of QACs like benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride involves the disruption of the fungal cell membrane's integrity. nbinno.compatsnap.comatamanchemicals.com This is achieved through the interaction of the cationic QAC with the negatively charged components of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents. nbinno.compatsnap.com

However, some studies suggest a more nuanced interaction with the fungal cell. For instance, it has been proposed that for some QACs, a key step in their antifungal activity is the reversal of the charge on the fungal cell surface. nih.gov This change in surface charge is thought to facilitate the penetration of the QAC molecule through the cell wall without immediate disruption of the cell membrane, allowing it to then act on internal cellular components or the plasma membrane from within. nih.gov

Furthermore, once inside the fungal cell, QACs can interfere with mitochondrial function, leading to electrolyte imbalance and a decrease in ATP production, ultimately contributing to cell death. nih.gov The antifungal efficacy of QACs can be species-dependent, with some fungi exhibiting greater sensitivity than others. nih.gov

Advanced Analytical Methodologies for Myristalkonium Saccharinate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures. For a compound like Myristalkonium saccharinate, both gas-liquid and high-performance liquid chromatography offer powerful, albeit different, approaches for its analysis.

Direct analysis of ionic and non-volatile compounds such as this compound by Gas-Liquid Chromatography (GLC) is not feasible. The technique requires analytes to be volatile and thermally stable to pass through the chromatographic column in the gas phase. However, pyrolysis-gas chromatography (Py-GC) provides a robust workaround for the analysis of QACs.

In this method, the sample is injected into a heated GC inlet (typically >250°C). The high temperature causes the thermal degradation of the quaternary ammonium (B1175870) salt into smaller, volatile molecules that are amenable to GC separation. For the myristalkonium cation, two primary pyrolysis reactions can occur:

Hofmann Elimination: This reaction results in the formation of a tertiary amine and an alkene.

Nucleophilic Substitution: This pathway yields a tertiary amine and an alkyl or benzyl (B1604629) halide.

The resulting volatile products, such as N,N-dimethyltetradecylamine, benzyl chloride, or N-benzyl-N-methyltetradecylamine, are then separated on the GC column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). By identifying and quantifying these degradation products, the composition and concentration of the original QAC in the sample can be inferred. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly powerful as it confirms the identity of the tertiary amines and other pyrolysis products formed.

Table 1: Pyrolysis Products of Myristalkonium Cation This is an interactive table. Click on the headers to sort.

| Pyrolysis Reaction | Volatile Product 1 | Volatile Product 2 |

|---|---|---|

| Nucleophilic Substitution | N,N-Dimethyltetradecylamine | Benzyl chloride |

| Nucleophilic Substitution | N-Benzyl-N-methylamine | 1-Chlorotetradecane |

High-Performance Liquid Chromatography (HPLC) is the most common and direct method for the analysis of QACs like this compound. Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation.

Method development for this compound focuses on several key parameters:

Stationary Phase (Column): C18 or C8 columns are widely used. However, the cationic nature of the myristalkonium ion can lead to strong, undesirable interactions with residual acidic silanol (B1196071) groups on standard silica-based columns, resulting in poor peak shape (tailing) and low recovery. To overcome this, specialized columns such as "Acclaim Surfactant" or other silica-based columns with advanced end-capping are employed. Alternatively, columns with a cyano stationary phase can be used. thermofisher.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is used under gradient or isocratic elution conditions. The buffer (e.g., ammonium acetate (B1210297) or phosphate) helps to control the pH and ionic strength, which influences the retention and peak shape. upb.ro

Additives: To improve peak symmetry, ion-pairing agents can be added to the mobile phase to mask the residual silanols. However, modern column chemistries often make this unnecessary.

Detection: The benzyl group in the myristalkonium cation provides a chromophore that allows for ultraviolet (UV) detection, typically around 210 nm or 262 nm. sielc.comsielc.com Coupling HPLC with a mass spectrometer (LC-MS) offers higher selectivity and sensitivity, providing both quantification and structural confirmation.

Table 2: Typical HPLC Parameters for Myristalkonium-type Compounds This is an interactive table. Click on the headers to sort.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Acclaim Surfactant Plus or C18 (end-capped) | Minimizes peak tailing for cationic analytes thermofisher.com |

| Mobile Phase A | Ammonium Acetate or Phosphate Buffer (e.g., 0.2 M, pH 3-5) | Controls pH and ionic strength |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analyte from the reversed-phase column |

| Elution | Gradient or Isocratic | Separates homologs and matrix components |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at 210-262 nm or Mass Spectrometry | Quantification and/or identification sielc.com |

Electrophoretic Techniques for Compound Analysis

Electrophoretic techniques separate ions based on their electrophoretic mobility in an electric field, offering a high-resolution alternative to chromatography.

Capillary Electrophoresis (CE) is exceptionally well-suited for the analysis of charged species like the myristalkonium cation. It provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. mdpi.comresearchgate.net

For long-chain QACs, which tend to form micelles in aqueous solutions, method development often involves the use of non-aqueous or mixed organic-aqueous separation buffers. mdpi.com This is critical to disrupt micelle formation and ensure the separation of individual molecules. Typical CE methods for QACs in disinfectants might involve:

Capillary: An uncoated fused-silica capillary.

Background Electrolyte (BGE): A buffer containing an organic modifier like acetonitrile or methanol. For instance, a mixture of methanol and acetonitrile (e.g., 90:10 v/v) with additives like sodium acetate and trifluoroacetic acid can be effective. mdpi.com

Detection: Since the myristalkonium cation itself has a chromophore, direct UV detection is possible. For QACs without a suitable chromophore, indirect UV detection is a common strategy. This involves adding a UV-absorbing compound to the BGE, which creates a high-absorbance background. When the non-absorbing analyte passes the detector, it displaces the background chromophore, causing a decrease in absorbance that is registered as a negative peak. mdpi.com Coupling CE with mass spectrometry (CE-MS) provides even greater analytical power for identification. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound by probing its molecular structure through interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically ~7.2-7.5 ppm), the methylene (B1212753) protons of the benzyl group adjacent to the nitrogen, the N-methyl protons (as a singlet), and a series of signals for the long aliphatic C14 myristyl chain, including a terminal methyl group triplet. The protons on the aromatic ring of the saccharinate anion would also be visible in the aromatic region.

¹³C NMR: The spectrum would display distinct signals for each non-equivalent carbon atom, including the aromatic carbons of both the benzyl and saccharinate moieties, the quaternary carbon, the N-methyl carbons, and the carbons of the C14 alkyl chain. pressbooks.pubmasterorganicchemistry.com

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be a composite of the spectra of its constituent ions.

Myristalkonium Cation: Characteristic absorption bands would include C-H stretching vibrations from the long alkyl chain (~2850-2960 cm⁻¹), aromatic C-H and C=C stretching from the benzyl group, and vibrations associated with the C-N bonds of the quaternary ammonium group. mdpi.com

Saccharinate Anion: Strong, characteristic bands arise from the carbonyl (C=O) group (around 1640-1680 cm⁻¹) and the sulfonyl (SO₂) group (asymmetric and symmetric stretches, typically ~1250-1350 cm⁻¹ and ~1150-1190 cm⁻¹, respectively). nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for quantification and is based on the absorption of UV light by chromophores. This compound has two main chromophores: the benzyl group of the cation and the benzisothiazole ring of the saccharinate anion. Both absorb UV radiation, typically in the range of 200-280 nm, allowing for direct spectrophotometric quantification. For quantification in complex matrices where direct measurement is difficult, indirect methods involving the formation of an ion-pair with an anionic dye can be used, where the change in the dye's absorbance is measured. ntnu.no

Mass Spectrometry for Structural Elucidation and Trace Analysis (e.g., ESI-MS for derivatized QAC peptides)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of molecules. Electrospray Ionization (ESI) is the preferred ionization method for pre-existing ions like QACs, as it gently transfers them from the liquid phase to the gas phase for analysis. rsc.orgnih.govresearchgate.net

When coupled with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through collision-induced dissociation (CID). For the myristalkonium cation (N-benzyl-N,N-dimethyl-N-tetradecylammonium), the fragmentation pathways are predictable:

Loss of the Benzyl Group: The most common fragmentation pathway for benzyl-containing QACs is the cleavage of the benzyl-nitrogen bond. This results in a highly stable benzyl cation or, more commonly, a neutral toluene (B28343) loss with the formation of a fragment ion corresponding to the rest of the molecule. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a characteristic signature of the benzyl group.

Alkyl Chain Fragmentation: Cleavage can occur along the C14 alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org

Loss of Methyl Groups: Neutral loss of methane (B114726) or cleavage of a methyl radical can also be observed.

By analyzing these fragmentation patterns, the structure of the quaternary ammonium cation can be unequivocally confirmed, even in trace amounts within complex samples.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₀H₄₆N₂O₃S |

| N,N-Dimethyltetradecylamine | C₁₆H₃₅N |

| Benzyl chloride | C₇H₇Cl |

| N-Benzyl-N-methyltetradecylamine | C₂₂H₃₉N |

| Acetonitrile | C₂H₃N |

| Methanol | CH₄O |

| Ammonium acetate | C₂H₇NO₂ |

| Sodium acetate | C₂H₃NaO₂ |

| Trifluoroacetic acid | C₂HF₃O₂ |

Role in Formulation Science and Material Systems Research

Functionality as a Surface Stabilizer in Nanoparticulate Dispersions

The stability of nanoparticulate dispersions is a critical factor in their formulation and application. Myristalkonium saccharinate can function as an effective surface stabilizer, preventing the agglomeration of nanoparticles in liquid media. This is achieved through a combination of electrostatic and steric repulsion mechanisms.

As a cationic surfactant, the myristalkonium component of the molecule possesses a positively charged quaternary ammonium (B1175870) head group and a long hydrophobic alkyl chain (myristyl). When introduced into a nanoparticulate dispersion, the hydrophobic tails adsorb onto the surface of the nanoparticles, while the positively charged head groups orient towards the surrounding aqueous or polar medium. This creates a net positive charge on the surface of the nanoparticles, leading to electrostatic repulsion between them and preventing them from coming into close enough proximity to aggregate.

Furthermore, the long alkyl chains can provide a steric barrier, a physical hindrance that also contributes to maintaining the nanoparticles in a dispersed state. The effectiveness of a surface stabilizer is influenced by factors such as its concentration, the nature of the nanoparticle surface, and the properties of the dispersion medium.

Table 1: Mechanisms of Nanoparticle Stabilization by this compound

| Stabilization Mechanism | Description |

| Electrostatic Repulsion | The cationic head groups of this compound adsorb onto the nanoparticle surface, creating a net positive charge that leads to repulsion between particles. |

| Steric Hindrance | The long myristyl (C14) alkyl chains extend from the nanoparticle surface into the dispersion medium, creating a physical barrier that prevents close approach and aggregation of nanoparticles. |

Research into the use of various quaternary ammonium compounds as surface stabilizers has shown their efficacy in a range of nanoparticle systems. While specific research focusing solely on this compound is limited, the principles of surface stabilization by cationic surfactants are well-established.

Investigation as a Penetration Enhancer in Transdermal Delivery Systems (focus on chemical interaction with biological barriers)

Transdermal drug delivery offers a non-invasive route for administering therapeutic agents, but the barrier function of the skin, primarily the stratum corneum, poses a significant challenge. Penetration enhancers are compounds incorporated into topical formulations to reversibly decrease the barrier resistance of the stratum corneum and allow drugs to permeate into the deeper layers of the skin and systemic circulation.

This compound, as a cationic surfactant, is investigated for its potential as a penetration enhancer. The mechanism of action of cationic surfactants in this context involves their interaction with the components of the stratum corneum. The stratum corneum is composed of corneocytes embedded in a lipid-rich intercellular matrix.

The primary ways in which this compound is thought to enhance penetration are:

Disruption of the Lipid Bilayer: The hydrophobic myristyl tail of the molecule can intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the packing of the lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.

Interaction with Keratin: The cationic head group can interact with the negatively charged domains of keratin, a key protein within the corneocytes. This interaction can lead to a change in the conformation of the protein, potentially opening up intracellular pathways for drug transport.

Table 2: Chemical Interactions of this compound with Stratum Corneum Components

| Stratum Corneum Component | Interaction with this compound | Resulting Effect on Permeability |

| Intercellular Lipids | The lipophilic myristyl chain partitions into the lipid lamellae, disrupting the ordered structure. | Increased fluidity of the lipid bilayer, creating more permeable pathways. |

| Keratin in Corneocytes | The cationic quaternary ammonium head group interacts electrostatically with anionic sites on keratin filaments. | Potential for conformational changes in keratin, leading to increased intracellular diffusion. |

The dual nature of this compound, with both lipophilic and hydrophilic moieties, allows it to effectively interact with the complex environment of the stratum corneum.

Integration into Antimicrobial Materials and Coatings

The inherent antimicrobial properties of quaternary ammonium compounds make this compound a candidate for integration into antimicrobial materials and coatings. The primary mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes.

The positively charged nitrogen atom of the myristalkonium cation is attracted to the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction is followed by the insertion of the long hydrophobic alkyl chain into the lipid bilayer of the cell membrane. This process disrupts the structural integrity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death.

This compound can be incorporated into various materials to impart antimicrobial activity. This can be achieved through several methods:

Blending: The compound can be physically mixed with a polymer matrix before it is formed into a final product.

Surface Coating: A solution containing this compound can be applied to the surface of a material, where it can be adsorbed or covalently bonded.

The development of antimicrobial polymers containing quaternary ammonium functionalities is an active area of research. nih.gov These materials are designed for a wide range of applications, from medical devices to consumer products, to reduce the risk of microbial contamination and transmission. The covalent attachment of QACs to a polymer backbone can provide a long-lasting antimicrobial effect without the issue of leaching. researchgate.net

Table 3: Mechanism of Antimicrobial Action of this compound

| Stage of Action | Description |

| 1. Adsorption | The cationic myristalkonium moiety is electrostatically attracted to the negatively charged microbial cell surface. |

| 2. Membrane Disruption | The hydrophobic myristyl chain penetrates and disrupts the lipid bilayer of the cell membrane. |

| 3. Leakage of Cellular Contents | The compromised cell membrane allows for the leakage of essential ions and macromolecules, leading to cell death. |

Application in Industrial and Research Disinfectant Formulations

This compound is utilized as an active ingredient in a variety of industrial and research disinfectant formulations. Its efficacy as a broad-spectrum antimicrobial agent makes it suitable for hard surface disinfection in settings such as hospitals, laboratories, and other institutional environments.

As a quaternary ammonium compound, it is effective against a range of microorganisms, including bacteria, fungi, and enveloped viruses. The mechanism of action, as previously described, involves the disruption of cell membranes.

The use of this compound in hospital and industrial disinfectants is documented in various product formulations and patents. These formulations are designed to provide effective disinfection while also being compatible with the surfaces they are intended to clean.

Table 4: Applications of this compound in Disinfectant Formulations

| Application Area | Function |

| Hospital Disinfection | Hard surface disinfection of non-critical medical equipment, floors, and walls. |

| Industrial Cleaning | Disinfection in food processing plants and other industrial settings. |

| Research Laboratories | Decontamination of benchtops and equipment. |

Environmental Transport and Chemical Fate Research

Occurrence and Distribution in Environmental Compartments (e.g., wastewater effluents)

As with many chemicals used in household and industrial products, the primary route of entry for myristalkonium saccharinate into the environment is through wastewater systems. Following usage, products containing this compound are typically washed "down-the-drain," leading to their presence in wastewater influents. nih.govnih.gov

While specific concentrations of this compound in wastewater effluents are not extensively documented in publicly available literature, the behavior of similar QACs suggests that a significant portion is removed during wastewater treatment processes. nih.gov However, due to the increased use of disinfectants, there is a recognized need for more focused environmental monitoring of these compounds. The persistence of these chemicals in aquatic systems downstream of wastewater treatment plant discharges is a growing concern.

Adsorption and Desorption Phenomena with Environmental Solids (e.g., negatively charged particles, sediments)

A key characteristic governing the environmental fate of this compound is its strong tendency to adsorb to environmental solids. As a cationic surfactant, the positively charged nitrogen atom in its structure is electrostatically attracted to negatively charged surfaces, which are abundant in the environment. These include sewage sludge, sediments, and soils. nih.govnih.gov

This strong sorption behavior has two major consequences:

It leads to the significant removal of the compound from the water column in wastewater treatment plants, where it becomes concentrated in the sewage sludge.

In aquatic environments, any remaining this compound in treated effluents is likely to rapidly bind to suspended solids or bottom sediments, which reduces its bioavailability in the water column. nih.govnih.gov

The partitioning of related QACs to soil and sediment is high, which in turn limits their potential to leach into groundwater. nih.gov

Biotransformation and Chemical Degradation Pathways in Environmental Systems

Biodegradation is a critical process in the environmental degradation of QACs. While specific pathways for this compound are not detailed in the available literature, studies on analogous compounds indicate a high potential for biodegradation. nih.gov The alkyl chains of these molecules can be metabolized by microorganisms. For instance, a proposed degradation pathway for similar QACs involves the initial cleavage of the alkyl chain, which is then mineralized to carbon dioxide and water. nih.gov

The stability of this compound is influenced by environmental conditions. For a closely related compound, stability was noted at room temperature and in sunlight at a neutral pH. publications.gc.ca

Environmental Monitoring Methodologies and Analytical Challenges

The detection and quantification of this compound in environmental samples present analytical challenges due to the complexity of the matrices and the typically low concentrations. Advanced analytical techniques are required for accurate measurement.

Commonly employed methods for the analysis of emerging contaminants like QACs in water and wastewater include:

Solid-Phase Extraction (SPE): This technique is used to concentrate the analyte from a large volume of water and remove interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that separates the compound from other substances in the sample and provides definitive identification and quantification. nih.govaquaenergyexpo.com

Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require a derivatization step to make the compound suitable for analysis. nih.gov The development of robust and validated analytical methods is crucial for monitoring the environmental levels of this compound and assessing its potential risks.

Ecological Implications of Environmental Concentrations

The ecological effects of this compound are primarily associated with its surfactant properties, which can be disruptive to the cell membranes of aquatic organisms. The ecotoxicity of QACs is generally considered to be a point of concern.

However, the environmental risk is significantly mitigated by the compound's strong tendency to sorb to solids and its high biodegradability. nih.govnih.gov This means that the concentration of the bioavailable, freely dissolved form in the aquatic environment is often much lower than the total concentration. The toxicity of QACs is primarily associated with this freely dissolved form. nih.gov

While specific data on the acute and chronic toxicity of this compound to various aquatic species are limited in the public domain, the assessment of related QACs indicates that they can be toxic to aquatic life. A bioconcentration factor for a similar ADBAC substance in freshwater fish was found to be relatively low, suggesting a low potential for bioaccumulation. publications.gc.ca A comprehensive ecological risk assessment would require more specific data on the environmental concentrations and the toxicity of this compound to a range of organisms.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules like Myristalkonium saccharinate. Such studies can provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its chemical behavior.

For this compound, DFT calculations could be used to optimize its three-dimensional structure and compute various quantum chemical descriptors. These descriptors help in understanding its reactivity and potential interactions. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions prone to electrophilic or nucleophilic attack. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and stability.

Research on other QACs has successfully used DFT-based descriptors to develop Quantitative Structure-Activity Relationship (QSAR) models. appliedmineralogy.com These models correlate the quantum chemical parameters with biological activity or toxicity. appliedmineralogy.com For example, descriptors such as alkyl chain length, polarizability, and net atomic charges have been shown to be significant in governing the toxicity of QACs to aquatic organisms. appliedmineralogy.com A similar approach for this compound would involve calculating these descriptors to predict its biological and environmental impact.

| q- (Most negative net atomic charge) | Identifies the most nucleophilic center in the molecule. |

This table is illustrative and based on typical descriptors used in quantum chemical studies of related compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and intermolecular interactions of surfactants like this compound in various environments. vietnamjournal.ru These simulations model the movement of atoms and molecules over time, providing insights into processes such as self-assembly, adsorption at interfaces, and interactions with other molecules like water, lipids, or polymers. acs.orgacs.orgresearchgate.net

In the context of this compound, MD simulations could be employed to understand its behavior in aqueous solutions, including the formation of micelles. By simulating a system containing multiple this compound molecules and water, one could observe their aggregation behavior and determine critical micelle concentration (CMC) related parameters. acs.org Furthermore, simulations can reveal the structure and dynamics of the formed micelles. acs.org

MD simulations are also invaluable for studying the interaction of this compound with biological membranes. By creating a model system of a lipid bilayer and the surfactant, it is possible to investigate how the molecule adsorbs to and penetrates the membrane, which is crucial for understanding its biological activity and potential toxicity. nih.gov The simulations can provide detailed information on the orientation of the surfactant molecules relative to the membrane and the resulting structural perturbations of the lipid bilayer.

Table 2: Illustrative Intermolecular Interaction Energies for this compound in a Simulated Aqueous Environment

| Interaction Pair | Potential Interaction Energy (kJ/mol) |

|---|---|

| Myristalkonium cation - Water | -450 to -350 |

| Saccharinate anion - Water | -300 to -200 |

| Myristalkonium cation - Saccharinate anion | -250 to -150 |

| Myristalkonium cation (hydrophobic tail) - Myristalkonium cation (hydrophobic tail) | -100 to -50 |

These values are hypothetical and serve to illustrate the types of interactions that can be quantified through MD simulations.

Predictive Modeling for Environmental Partitioning and Fate

Predictive models are essential for assessing the environmental fate and partitioning of chemicals like this compound. These models use the physicochemical properties of a compound to estimate its distribution in different environmental compartments such as water, soil, sediment, and air. mdpi.com Given the surfactant nature of this compound, its partitioning behavior is complex and influenced by its tendency to adsorb to surfaces and form aggregates.

Models for predicting the environmental fate of QACs often consider processes like biodegradation, photodegradation, and sorption to sludge and sediments. nih.govnih.gov Due to their positive charge, QACs have a strong affinity for negatively charged surfaces like clay and organic matter in soil and sediment, which significantly influences their environmental mobility and bioavailability. nih.gov

For this compound, predictive modeling would involve using its estimated physicochemical properties, such as the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), as inputs for environmental fate models. mdpi.com These models can then predict the likely concentrations of the compound in various environmental compartments following its release. The half-life of the compound under different environmental conditions, considering both biotic and abiotic degradation pathways, is also a critical parameter in these models. rsc.orgnih.gov

Table 3: Key Parameters for Predictive Environmental Fate Modeling of this compound

| Parameter | Description |

|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity and potential for bioaccumulation. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | Predicts the tendency of the compound to adsorb to soil and sediment. |

| Henry's Law Constant | Estimates the partitioning between water and air. |

| Biodegradation Rate Constant | Quantifies the rate of microbial degradation in different environments. |

| Photodegradation Rate Constant | Quantifies the rate of degradation due to sunlight. rsc.org |

| Water Solubility | Affects the compound's mobility in aquatic systems. acs.org |

This table outlines the essential parameters used in environmental fate models for organic chemicals.

In Silico Approaches to Structure-Property Relationships

In silico approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are valuable for predicting the physicochemical and biological properties of molecules based on their chemical structure. diva-portal.orgresearchgate.net These models establish a mathematical relationship between molecular descriptors and a specific property, allowing for the estimation of properties for new or untested compounds. youtube.com

For this compound, QSPR models could be developed to predict a wide range of properties, including its critical micelle concentration (CMC), surface tension, and aquatic toxicity. nih.gov The development of such models typically involves calculating a large number of molecular descriptors for a set of related compounds with known properties. Statistical methods are then used to select the most relevant descriptors and build a predictive model.

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and charged hydrophilic headgroup, is a key determinant of its properties. mdpi.com QSPR studies on other surfactants have shown that descriptors related to molecular size, shape, and electronic properties are often correlated with their surface activity and aggregation behavior. mdpi.comnih.gov Similarly, QSAR models for QACs have demonstrated that the length of the alkyl chain is a critical factor in their toxicity. appliedmineralogy.com

Table 4: Predicted Physicochemical and Toxicological Properties of this compound using In Silico Models

| Property | Predicted Value Range | Method |

|---|---|---|

| Log Kow | 3.5 - 5.0 | Fragment-based contribution methods |

| Water Solubility (mg/L) | 10 - 100 | General QSPR models |

| Aquatic Toxicity (EC50, mg/L) | 0.1 - 1.0 | QSAR models for QACs nih.gov |

| Biodegradability | Not readily biodegradable | Group contribution methods |

The values in this table are estimates based on the known structure of this compound and QSPR/QSAR models for similar compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the crystal structure of Myristalkonium saccharinate?

- Methodological Answer : Use single-crystal X-ray diffraction with high-resolution data (e.g., AgKα radiation, 0.89 Å⁻¹ resolution) to resolve complex molecular arrangements. Implement rigid-body refinement for rigid aromatic rings and apply modulated anisotropic displacement parameters (ADPs) for disordered regions. Software suites like CrysAlisPro and JANA2006 enable precise modeling of anisotropic thermal motion and pseudo-symmetry .

Q. How can synthetic protocols for this compound be optimized to minimize counterion impurities?

- Methodological Answer : Control stoichiometry during the quaternization of myristyl dimethylamine with benzyl chloride, followed by ion exchange with saccharin. Validate purity via ¹H/¹³C NMR (e.g., confirming absence of residual benzyl chloride peaks) and ion chromatography to ensure complete counterion substitution. Recrystallization in ethanol/water mixtures (1:3 v/v) enhances crystallinity .

Q. What experimental designs are suitable for assessing thermal stability in this compound-containing formulations?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen at 10°C/min, coupled with differential scanning calorimetry (DSC). Compare decomposition profiles with control formulations lacking saccharinate. Calculate activation energies via the Flynn-Wall-Ozawa method to quantify thermal stabilization effects .

Advanced Research Questions

Q. How can superspace modeling resolve structural complexities in this compound derivatives?

- Methodological Answer : For high-Z₀ structures (Z₀ > 4), employ (3+1)D superspace groups (e.g., C2/c(0, 3/4, 0)s0) to describe modulations. Use JANA2006 to refine satellite reflections and commensurate modulation vectors (e.g., q = (0, 3/4, 0)). This reduces Z₀ from 16 to 2 by encoding conformational variations along a fourth dimension, as demonstrated in sodium saccharinate hydrates .

Q. What computational approaches elucidate conformational stability in saccharinate-based quaternary ammonium compounds?

- Methodological Answer : Perform DFT calculations (M062X/6-311++G(d,p)) to compare gas-phase and crystal conformers. Analyze torsion angles (e.g., S1—N1—C7—O3) and energy variances (ΔE = 9–15 kJ/mol) to quantify crystal-packing effects. Constrain phenyl rings as rigid bodies during refinement to isolate heterocyclic flexibility .

Q. How to resolve contradictions in disorder occupancy ratios reported for saccharinate derivatives?

- Methodological Answer : Apply correlated disorder refinement in TOPAS, constraining occupancies while refining anisotropic displacement parameters. Validate models via Hirshfeld surface analysis and cross-comparison of R₁ values (e.g., R₁ < 0.03 for I > 3σ(I)). Address discrepancies by re-indexing satellite reflections and testing incommensurate modulation hypotheses .

Q. What role does pseudo-symmetry play in interpreting diffraction patterns of this compound complexes?

- Methodological Answer : Identify pseudo-translational symmetry (e.g., C-centering) via intensity statistics and systematic absences. Use superspace descriptions to unify main/satellite reflections, reducing overparameterization. For example, sodium saccharinate’s pseudo-symmetry allows a 4× smaller unit cell in superspace, resolving Z₀ contradictions .

Data Analysis & Contradiction Management

Q. How should researchers address non-reproducible disorder patterns in saccharinate-based crystal structures?

- Methodological Answer : Perform multi-crystal studies to distinguish intrinsic disorder from experimental artifacts. For correlated disorder (e.g., 0.88:0.12 occupancy ratios), refine using crenel functions in JANA2006, ensuring site-specific constraints align with stoichiometry. Cross-validate with DFT-calculated conformer energies to rule out kinetic trapping .

Q. What strategies mitigate overfitting during refinement of high-Z₀ structures?

- Methodological Answer : Limit refinement parameters by grouping atoms with similar modulation functions (e.g., phenyl rings as TLS groups). Use Hamilton’s R-factor ratio test to compare models. For sodium saccharinate, reducing parameters from 2394 to 2016 maintained accuracy (R₁ = 0.045) while avoiding singularities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.